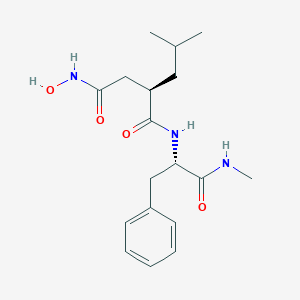
2-(3-Ethenylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethenylphenyl)acetonitrile, also known as α-phenylacrylonitrile, is an organic compound with the chemical formula C10H9N. It is a yellow liquid with a strong odor and is commonly used in organic synthesis. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-(3-Ethenylphenyl)acetonitrile is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis as it allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(3-Ethenylphenyl)acetonitrile. However, it has been found to be toxic to certain cell lines, indicating that it may have cytotoxic properties. Further research is needed to fully understand the potential effects of this compound on living organisms.
Advantages And Limitations For Lab Experiments
The main advantage of 2-(3-Ethenylphenyl)acetonitrile in lab experiments is its versatility as a building block for the synthesis of various compounds. Its high yield and ease of synthesis also make it a convenient choice for researchers. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.
Future Directions
Future research on 2-(3-Ethenylphenyl)acetonitrile could focus on its potential applications in the development of new materials for use in electronics and optoelectronics. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of this compound. Further studies could also explore its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3-Ethenylphenyl)acetonitrile is typically achieved through the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. This method provides a high yield of the desired product and can be easily scaled up for larger production.
Scientific Research Applications
2-(3-Ethenylphenyl)acetonitrile has been found to have potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reactant in the preparation of novel materials for use in electronics and optoelectronics.
properties
CAS RN |
110013-89-3 |
|---|---|
Product Name |
2-(3-Ethenylphenyl)acetonitrile |
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(3-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6H2 |
InChI Key |
VBRWJLQEFUANAQ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC(=C1)CC#N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC#N |
Other CAS RN |
110013-89-3 |
synonyms |
2-(3-ethenylphenyl)acetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)





![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
